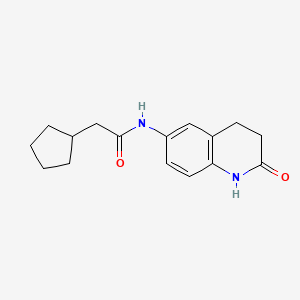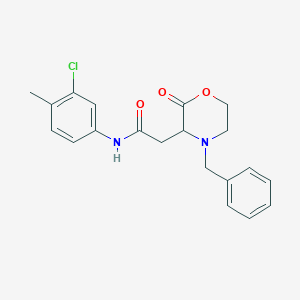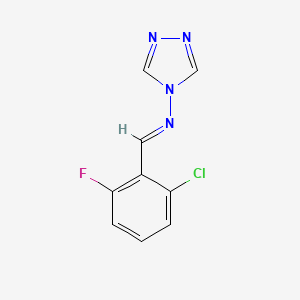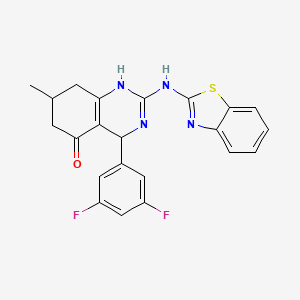![molecular formula C20H12BrN3O3 B11039825 2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11039825.png)
2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a fused tetracyclic ring system with intriguing structural elements. Its name reflects its composition: a central triazatetracycloheptadecaene core flanked by a 4-bromophenyl group and a 4,6,17-trione moiety. Let’s break it down:
Core Structure: The central core consists of a 5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene scaffold.
Functional Groups:
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers likely explore multistep strategies involving cyclization, functionalization, and condensation reactions. Industrial production methods remain proprietary and may involve optimization for yield and scalability.
Chemical Reactions Analysis
The compound’s reactivity hinges on its core structure and functional groups:
Oxidation: The trione moiety can undergo oxidation reactions, potentially yielding hydroxy or carboxy derivatives.
Reduction: Reduction of the carbonyl groups may lead to corresponding alcohols.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like strong bases, oxidants, and reducing agents play crucial roles.
Major Products: These reactions yield various derivatives, including substituted triazatetracycloheptadecaenes.
Scientific Research Applications
Researchers explore diverse applications:
Medicinal Chemistry: Investigating potential drug candidates based on this scaffold due to its unique structure.
Biological Studies: Assessing its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Exploring its use in materials with tailored properties.
Mechanism of Action
The compound’s mechanism of action remains speculative. It likely interacts with specific cellular components, affecting pathways relevant to its intended application.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related heterocyclic compounds. Notable examples include 4-bromo-8-oxa-6,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16)-pentaene and 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,16-pentaene-2,9-dione .
Properties
Molecular Formula |
C20H12BrN3O3 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C20H12BrN3O3/c21-10-7-5-9(6-8-10)13-14-16(11-3-1-2-4-12(11)17(14)25)22-18-15(13)19(26)24-20(27)23-18/h1-8,13H,(H3,22,23,24,26,27) |
InChI Key |
HAWAQEIBAKBLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8'-Fluoro-6'-methyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentan]-2'-one](/img/structure/B11039742.png)
![Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11039753.png)



![4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11039778.png)


![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11039791.png)

![11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11039803.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11039804.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B11039808.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11039810.png)
